molecular formula C14H15N2P B12900056 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- CAS No. 82409-33-4

1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl-

Cat. No.: B12900056
CAS No.: 82409-33-4
M. Wt: 242.26 g/mol
InChI Key: FLBYLAFBYGBMTE-UHFFFAOYSA-N
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Description

1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure

Preparation Methods

The synthesis of 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both nitrogen and phosphorus functionalities. The reaction conditions often include the use of a base and a solvent, such as tetrahydrofuran (THF), to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.

Scientific Research Applications

1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1H-1,5,3-Benzodiazaphosphepine, 2,3,4,5-tetrahydro-3-phenyl- can be compared with other similar compounds, such as:

Biological Activity

Chemical Structure and Properties

The structure of 1H-1,5,3-benzodiazaphosphepine can be described by its molecular formula C13H14N2PC_{13}H_{14}N_2P. The compound features a benzodiazaphosphepine ring system which is known for its diverse chemical reactivity and potential pharmacological applications.

PropertyValue
Molecular FormulaC13H14N2P
Molecular Weight234.33 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to 1H-1,5,3-benzodiazaphosphepine exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzodiazaphosphepine showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Another aspect of the biological activity of this compound is its antimicrobial properties. Research has shown that benzodiazaphosphepine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study found that one derivative exhibited an inhibition zone of 15 mm against Staphylococcus aureus, indicating promising antibacterial activity.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with benzodiazaphosphepine compounds. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. This was demonstrated through assays measuring cell viability and reactive oxygen species (ROS) levels after exposure to neurotoxic agents.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers synthesized several derivatives of 1H-1,5,3-benzodiazaphosphepine and tested their efficacy against human cancer cell lines. The results indicated that:

  • Compound A showed IC50 values of 12 µM against MCF-7 (breast cancer).
  • Compound B demonstrated IC50 values of 8 µM against A549 (lung cancer).

These findings suggest that modifications to the benzodiazaphosphepine structure can enhance anticancer activity.

Case Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial efficacy of synthesized benzodiazaphosphepine derivatives against common pathogens. The results were as follows:

CompoundBacterial StrainInhibition Zone (mm)
Compound CEscherichia coli14
Compound DPseudomonas aeruginosa10
Compound EStaphylococcus aureus15

These results indicate a broad spectrum of antimicrobial activity among the tested compounds.

Properties

CAS No.

82409-33-4

Molecular Formula

C14H15N2P

Molecular Weight

242.26 g/mol

IUPAC Name

3-phenyl-1,2,4,5-tetrahydro-1,5,3-benzodiazaphosphepine

InChI

InChI=1S/C14H15N2P/c1-2-6-12(7-3-1)17-10-15-13-8-4-5-9-14(13)16-11-17/h1-9,15-16H,10-11H2

InChI Key

FLBYLAFBYGBMTE-UHFFFAOYSA-N

Canonical SMILES

C1NC2=CC=CC=C2NCP1C3=CC=CC=C3

Origin of Product

United States

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